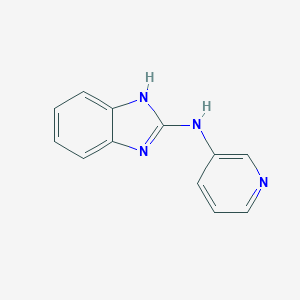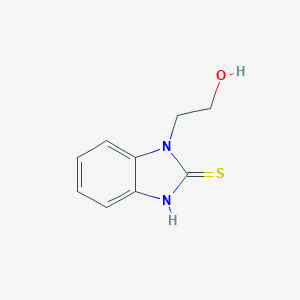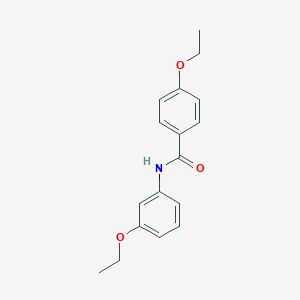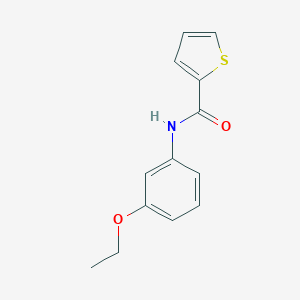
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine, also known as 2C-E, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. The compound is known for its potent psychedelic effects and has gained popularity in the recreational drug market. However, in recent years, researchers have been investigating the potential scientific applications of 2C-E.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation and perception. Activation of the 5-HT2A receptor by N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine is thought to result in altered sensory perception, hallucinations, and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine are complex and varied. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Moreover, it has been reported to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine in laboratory experiments is its relatively simple synthesis process. Moreover, it has been shown to exhibit various pharmacological effects that may be useful in studying the neurobiology of psychiatric disorders. However, its psychoactive effects may also pose a limitation in some experiments, as they may confound the results.
Orientations Futures
There are several future directions for research on N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine. One potential area of investigation is its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Another area of interest is its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Moreover, further research is needed to fully understand the mechanism of action of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine involves the reaction of 2-methoxyphenethylamine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Despite its reputation as a recreational drug, N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine has potential scientific applications. It has been reported to exhibit antidepressant and anxiolytic effects in animal models. Moreover, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine has been investigated for its potential anti-inflammatory and analgesic properties.
Propriétés
Nom du produit |
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-[(2-ethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO2/c1-3-21-18-11-7-5-9-16(18)14-19-13-12-15-8-4-6-10-17(15)20-2/h4-11,19H,3,12-14H2,1-2H3 |
Clé InChI |
SOBDYTGSGKUBOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=CC=C2OC |
SMILES canonique |
CCOC1=CC=CC=C1CNCCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267972.png)
![8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267975.png)
![8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267976.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)

![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)

![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)



